molecular formula C11H12O2 B071397 (R)-2-Benzylbut-3-enoic acid CAS No. 183509-48-0

(R)-2-Benzylbut-3-enoic acid

Cat. No. B071397
M. Wt: 176.21 g/mol
InChI Key: MNZZWRMTHMXOND-JTQLQIEISA-N
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Description

The description of a chemical compound usually includes its molecular formula, structure, and the functional groups it contains. The compound’s name often gives an indication of its structure, especially in organic compounds .


Synthesis Analysis

Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This can involve various chemical reactions, catalysts, and procedures .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography can be used to determine the structure .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. The type of reactions it undergoes, the products formed, and the conditions required for these reactions are all part of this analysis .


Physical And Chemical Properties Analysis

This involves analyzing properties like solubility, melting point, boiling point, reactivity, and other characteristics that can influence how the compound behaves under different conditions .

Safety And Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling and using the compound. This can include toxicity, flammability, environmental impact, and precautions that need to be taken while handling .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the development of new materials or drugs .

properties

IUPAC Name

(2R)-2-benzylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h2-7,10H,1,8H2,(H,12,13)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZZWRMTHMXOND-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Benzylbut-3-enoic acid

Synthesis routes and methods

Procedure details

A solution of hydroxylamine hydrochloride (0.455 g, 6.55 mmole) in 25 ml of absolute methyl alcohol and a solution of potassium hydroxide (0.85 g, 12.8 mmole) in 25 ml of absolute methyl alcohol were cooled to 0° C. and mixed together. A solution of 2-benzylbut-3-eneoic acid chloride, prepared as described in A above, in 10 ml of dry THF was added at 0° C. to the mixed solutions with stirring. The cooling bath was removed and the mixture was stirred at room temperature for 20 minutes. The pH of the mixture was adjusted to 4.0 with 5% hydrochloric acid and the mixture was evaporated to remove methyl alcohol. The aqueous concentrate was saturated with sodium chloride and extracted four times with 75 ml portions of ethyl acetate. The extracts were combined, washed with brine, dried over magnesium sulfate, filtered and evaporated to dryness. The 2-benzylbut-3-eneoic acid N-hydroxamide obtained as a pale brownish yellow oil was used without further purification in the following step.
Quantity
0.455 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
2-benzylbut-3-eneoic acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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